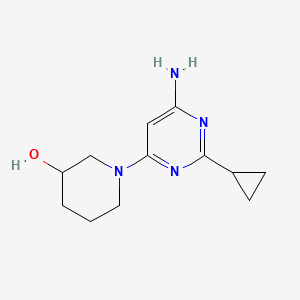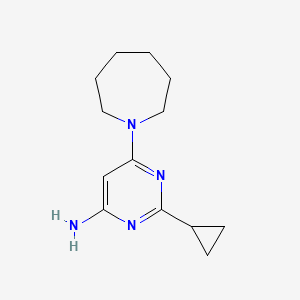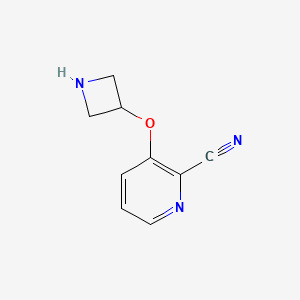
2-(3,4-ジメチル-6-オキソピリダジン-1(6H)-イル)酢酸エチル
概要
説明
Ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate is an organic compound that has gained significant attention in the scientific community. Its structure is characterized by a pyridazine ring with methyl groups and a ketone functionality, making it a versatile entity in various chemical and biological applications.
科学的研究の応用
Chemistry: Ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in developing new chemical entities for material science and organic synthesis.
Biology: In biology, this compound has been investigated for its potential to interact with biological molecules, influencing various biochemical pathways. Its derivatives may exhibit bioactivity, making it a candidate for drug development and pharmacological studies.
Medicine: The unique structure of ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate and its derivatives has prompted research into their therapeutic potentials. Studies are ongoing to explore their efficacy as anti-inflammatory, antimicrobial, and anticancer agents.
Industry: In industrial applications, the compound serves as a building block for agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility in chemical reactions makes it valuable for producing a wide range of commercial products.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate generally involves the condensation of 3,4-dimethyl-6-oxopyridazine with ethyl acetate in the presence of a catalyst. Common catalysts include bases such as sodium ethoxide or acids like hydrochloric acid. The reaction typically requires reflux conditions to ensure complete formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate involves similar synthetic routes but utilizes more efficient catalysts and optimized reaction conditions. Continuous flow reactors and advanced purification techniques ensure high yield and purity, which are crucial for its applications.
化学反応の分析
Types of Reactions: Ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate is reactive under various conditions. It can undergo:
Oxidation: : When exposed to strong oxidizing agents like potassium permanganate or hydrogen peroxide, the compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: : Using reducing agents such as lithium aluminum hydride or sodium borohydride, it can be reduced to the corresponding alcohols or other reduced forms.
Substitution: : Halogenation, nitration, and sulfonation reactions can occur on the pyridazine ring, facilitated by suitable reagents like bromine, nitric acid, or sulfuric acid.
Common Reagents and Conditions: Typical reagents include oxidizing agents (potassium permanganate), reducing agents (sodium borohydride), and various halogenating agents (bromine). Conditions such as temperature, solvent, and pressure are adjusted to favor the desired reactions.
Major Products: Major products from these reactions include various substituted pyridazine derivatives, alcohols, and acids, which can serve as intermediates for further chemical synthesis.
作用機序
Mechanism: The mechanism of action of ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate largely depends on its interaction with molecular targets such as enzymes and receptors. The compound's functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with target molecules, affecting their activity.
Molecular Targets and Pathways: Research indicates that the compound can modulate various biochemical pathways by interacting with key enzymes involved in metabolic processes. For instance, it may inhibit or activate specific enzymes, altering the downstream effects in cellular functions.
類似化合物との比較
Comparison and Uniqueness: Compared to other pyridazine derivatives, ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate is unique due to its specific substitution pattern and the presence of both ester and ketone functionalities. This combination of features enhances its reactivity and broadens its application spectrum.
List of Similar Compounds
Ethyl 3-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)propionate
Methyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate
Ethyl 4-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)butanoate
These compounds share similar core structures but differ in the length of the ester chain or the nature of substituents, leading to varied chemical properties and applications.
And there you have it: an in-depth look at ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate. Anything else piquing your curiosity?
特性
IUPAC Name |
ethyl 2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-4-15-10(14)6-12-9(13)5-7(2)8(3)11-12/h5H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBPSCLSXTXVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=C(C(=N1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1491750.png)





